

## Long-Acting vs. Daily Growth Hormone Therapies: A Comparative Efficacy Guide

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Compound of Interest		
Compound Name:	RGH-5526	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a representative long-acting recombinant human growth hormone (rhGH), lonapegsomatropin (TransCon hGH), against the standard of care, daily-administered somatropin, for the treatment of pediatric Growth Hormone Deficiency (GHD). This analysis is based on publicly available data from clinical trials. While the specific compound "**RGH-5526**" was not identified in public records, lonapegsomatropin serves as a relevant and well-documented example of a novel long-acting rhGH therapy.

## **Executive Summary**

The standard of care for pediatric GHD has historically been daily subcutaneous injections of somatropin, a recombinant form of human growth hormone.[1][2] While effective, the daily injection schedule can be burdensome for patients and caregivers, potentially leading to issues with adherence and, consequently, suboptimal treatment outcomes.[3] The development of long-acting growth hormone (LAGH) formulations, such as lonapegsomatropin (TransConhGH), aims to reduce the frequency of injections to once weekly, thereby improving convenience and potentially enhancing adherence.[1][3] Clinical trial data from the heiGHt study demonstrates that once-weekly lonapegsomatropin is not only non-inferior but superior to daily somatropin in terms of annualized height velocity (AHV) in treatment-naïve children with GHD, with a comparable safety profile.

## **Data Presentation: Efficacy Comparison**



The following table summarizes the key efficacy data from the Phase 3 heiGHt trial, which compared once-weekly lonapegsomatropin to daily somatropin in prepubertal children with GHD over a 52-week period.

Efficacy Endpoint	Once-Weekly Lonapegsomat ropin (TransCon hGH)	Daily Somatropin (Genotropin®)	Treatment Difference	p-value
Annualized Height Velocity (AHV) at 52 weeks	11.2 cm/year	10.3 cm/year	0.86 cm/year	0.0088
Change in Height Standard Deviation Score (SDS) from Baseline	+0.25 (at 26 weeks in treatment-experienced patients)	Not directly compared in the same study	-	-
Incidence of Poor Responders (AHV < 8.0 cm/year)	4%	11%	-	-

Data sourced from the Phase 3 heiGHt Trial top-line results announcement.

## **Experimental Protocols**

The efficacy data presented above is derived from the heiGHt Trial, a Phase 3, randomized, open-label, active-controlled study. A summary of the key methodologies is provided below.

Study Objective: To compare the efficacy and safety of once-weekly lonapegsomatropin with once-daily somatropin in prepubertal children with GHD.

Patient Population: The study enrolled 161 treatment-naïve children with a diagnosis of GHD.



#### Study Design:

- Randomization: Patients were randomized in a 2:1 ratio to receive either once-weekly lonapegsomatropin or daily somatropin.
- Treatment Arms:
  - Lonapegsomatropin (TransCon hGH): 0.24 mg/kg/week administered subcutaneously once weekly (n=105).
  - Somatropin (Genotropin®): 0.24 mg/kg/week, administered as 0.034 mg/kg/day subcutaneously (n=56).
- Duration: The treatment period was 52 weeks.

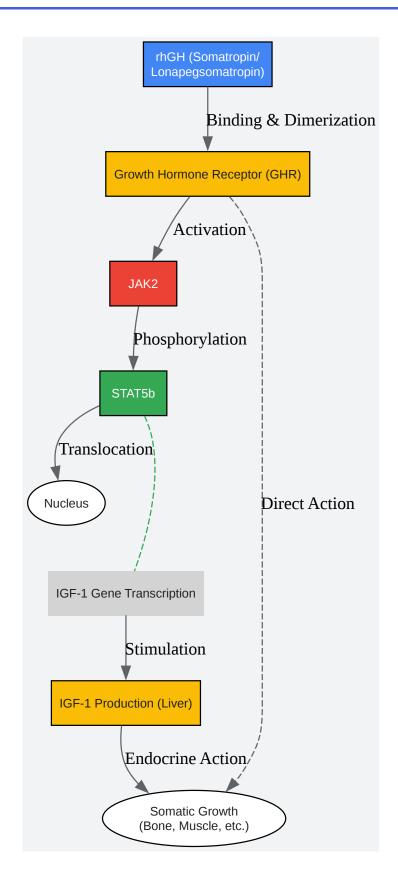
Primary Efficacy Endpoint: The primary endpoint was the annualized height velocity (AHV) at 52 weeks.

Statistical Analysis: The primary analysis was conducted on the intent-to-treat (ITT) population using an Analysis of Covariance (ANCOVA) model. Non-inferiority and superiority were assessed.

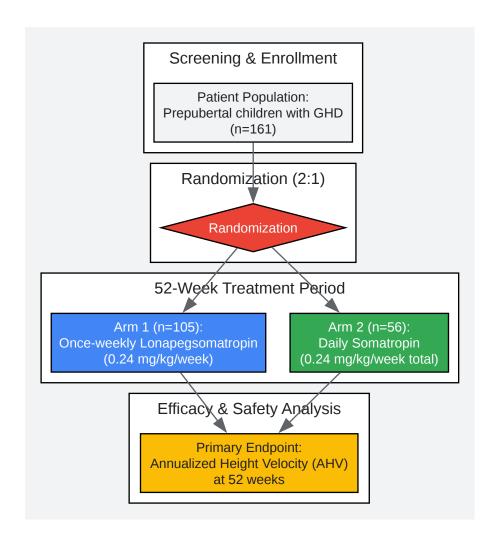
A related study, the fliGHt Trial, was a 26-week, single-arm, open-label Phase 3 trial that evaluated the safety and efficacy of switching from daily somatropin to once-weekly lonapegsomatropin in 146 children with GHD.[4] This study provided data on growth outcomes in a treatment-experienced population.

# Mandatory Visualizations Signaling Pathway of Recombinant Human Growth Hormone

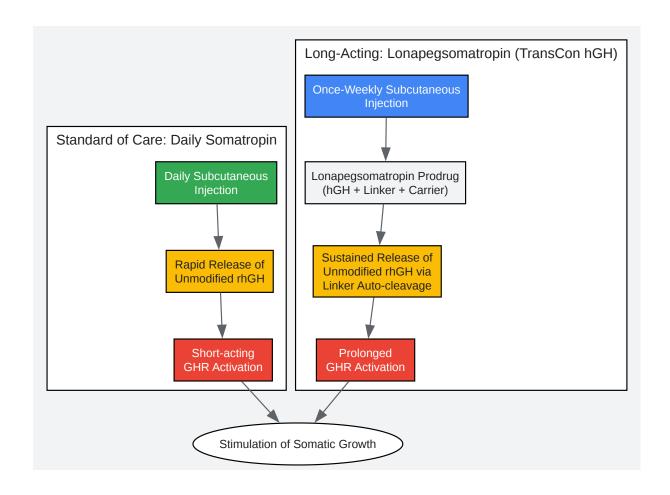












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